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For researchers, scientists, and drug development professionals engaged in

photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of

reaction efficiency and final material properties. Among cationic photoinitiators,

diphenyliodonium and triarylsulfonium salts are two of the most prominent classes. This guide

provides an objective, data-driven comparison of diphenyliodonium hexafluorophosphate
and various sulfonium salts, offering insights into their respective performance characteristics

to aid in the selection process for specific research and development applications.

Introduction to Onium Salt Photoinitiators
Onium salt photoinitiators, specifically diaryliodonium and triarylsulfonium salts, are

cornerstone components in cationic photopolymerization, a process with advantages such as a

lack of oxygen inhibition and the ability to cure thick or highly filled films.[1] These compounds

consist of a cation, which absorbs light, and a non-nucleophilic anionic counter-ion.[1] Upon

irradiation with UV light, the cation undergoes photolysis to generate a strong Brønsted acid,

which then initiates the polymerization of monomers like epoxides and vinyl ethers.[1][2]

The structure of the cation dictates the wavelengths of light absorbed, while the nature of the

counter-ion determines the strength of the generated acid, thereby influencing the initiation

efficiency and propagation rate.[1][3][4]
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Comparative Performance: Light Absorption and
Reactivity
A primary differentiator between diphenyliodonium and sulfonium salts is their light absorption

characteristics. Sulfonium salts generally exhibit stronger and broader absorption in the UV

spectrum compared to iodonium salts.[1][5] This is attributed to the greater number of aromatic

rings in triarylsulfonium salts, leading to increased light absorbance.[1] Consequently, a lower

concentration of a sulfonium salt may be required to achieve the same degree of light

absorption as an iodonium salt.[1][5]

The counter-ion plays a crucial role in the reactivity of the photoinitiator. For both iodonium and

sulfonium salts, larger and less nucleophilic anions generate stronger acids, leading to more

efficient polymerization. A commonly observed order of reactivity based on the counter-ion is:

SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻.[5][6]

While diphenyliodonium salts have lower intrinsic UV absorption, they are more readily

photosensitized to respond to longer wavelengths of light, including the near-UV and visible

regions.[3][4][5] This is due to their higher redox potential, which makes them more amenable

to electron transfer from a wider array of sensitizer molecules.[5]

Quantitative Data Summary
The following tables summarize key quantitative data for representative diphenyliodonium and

sulfonium salt photoinitiators.
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Table 1: Molar Absorptivity
of Selected Onium Salts[1]

Photoinitiator
Maximum Molar Absorptivity

(ε)

Wavelength at Max.

Absorptivity

bis(4-t-butylphenyl)iodonium

hexafluoroantimonate
26,000 M⁻¹cm⁻¹ 246 nm

bis(4-t-butylphenyl)iodonium

hexafluorophosphate
27,000 M⁻¹cm⁻¹ 246 nm

triarylsulfonium

hexafluoroantimonate salts,

mixed

150,000 M⁻¹cm⁻¹ 228 nm

triarylsulfonium

hexafluoroborate salts, mixed
130,000 M⁻¹cm⁻¹ 228 nm

Table 2: Monomer Conversion with
Equivalent Light Absorbance[1]

Photoinitiator Epoxide Monomer Conversion

bis(4-t-butylphenyl)iodonium

hexafluoroantimonate
~50%

bis(4-t-butylphenyl)iodonium

pentafluorophenylborate
~60%

Diaryliodonium pentafluorophenylborate ~50%

Triarylsulfonium pentafluorophenylborate salts,

mixed
~50%

bis(4-t-butylphenyl)iodonium

hexafluorophosphate
No measurable conversion

Triarylsulfonium hexafluoroantimonate salts,

mixed
No measurable conversion
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Photoinitiation Mechanisms
The general mechanism for photoinitiation by both diphenyliodonium and sulfonium salts

involves the generation of a Brønsted acid upon UV irradiation. This acid then protonates a

monomer, creating a cationic active center that propagates the polymerization chain.

Diphenyliodonium Salt Mechanism Sulfonium Salt Mechanism
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Caption: Photoinitiation mechanisms of iodonium and sulfonium salts.

Experimental Protocols
Determining Monomer Conversion via Raman
Spectroscopy
A common method for quantifying the conversion of epoxide monomers during

photopolymerization is real-time Raman spectroscopy.[1]
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Materials:

Epoxide monomer (e.g., 1,3-bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-

tetramethyldisiloxane)[1]

Onium salt photoinitiator (e.g., diphenyliodonium hexafluorophosphate or a sulfonium

salt)

Raman spectrometer

UV light source (e.g., mercury arc lamp)

Procedure:

Prepare solutions of the onium salt photoinitiator in the epoxide monomer at the desired

concentrations.

Place a sample of the solution in the Raman spectrometer.

Acquire an initial Raman spectrum of the unreacted monomer. Identify a characteristic peak

for the epoxide ring (e.g., at 787 cm⁻¹) and a reference peak that does not change during

polymerization (e.g., at 1447 cm⁻¹).[1]

Expose the sample to a UV light source to initiate polymerization.

Acquire Raman spectra at regular intervals during the irradiation.

Calculate the fractional conversion of the epoxide monomer at each time point by monitoring

the decrease in the intensity of the epoxide peak relative to the reference peak.
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Prepare monomer and
photoinitiator solution

Acquire initial Raman spectrum

Expose to UV light

Acquire spectra at intervals

Calculate monomer conversion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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